molecular formula C36H28O16 B192532 Theaflavin-3-gallate CAS No. 30462-34-1

Theaflavin-3-gallate

Cat. No.: B192532
CAS No.: 30462-34-1
M. Wt: 716.6 g/mol
InChI Key: KMJPKUVSXFVQGZ-WQLSNUALSA-N
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Description

Theaflavin-3-gallate are polyphenolic compounds found in black tea. They are formed during the fermentation process of tea leaves, where catechins, the primary polyphenols in green tea, undergo oxidation. This compound are known for their distinctive color, flavor, and potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Theaflavin monogallates, a major polyphenol in black tea, have been found to interact with several targets. One of the primary targets is Cox-2 , a key enzyme for prostaglandin biosynthesis . Another significant target is lactoferrin , a heme-binding multifunctional glycoprotein known for iron transportation in the blood and contributing to innate immunity .

Mode of Action

Theaflavin monogallates interact with their targets in a unique manner. For instance, theaflavin monogallates show a significant affinity towards lactoferrin, forming a non-fluorescent complex through static quenching . They bind at the central cavity of lactoferrin and form hydrogen bonds with specific residues of lactoferrin . In the case of Cox-2, theaflavin monogallates inhibit its gene expression .

Biochemical Pathways

Theaflavin monogallates affect several biochemical pathways. They inhibit the growth of certain cancerous cells, such as SV40 transformed WI38 human cells and Caco-2 colon cancer cells, by inducing apoptosis . They also block the serum-induced Cox-2 gene expression at both mRNA and protein level .

Pharmacokinetics

It is known that theaflavin monogallates show a significant affinity towards lactoferrin, suggesting potential implications for their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Theaflavin monogallates exhibit differential growth-inhibitory and apoptotic effects toward cancerous cells . They inhibit the growth of certain cancerous cells but have little effect on the growth of their normal counterparts . They also completely block the serum-induced Cox-2 gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Theaflavin-3-gallate are synthesized through the enzymatic oxidation of catechins present in green tea leaves. Key enzymes involved in this process are polyphenol oxidase and peroxidase . The reaction conditions typically include controlled temperature and pH to optimize enzyme activity and yield.

Industrial Production Methods: Industrial production of theaflavin monogallates involves the fermentation of green tea leaves under specific conditions that promote the activity of polyphenol oxidase and peroxidase. This process is carefully monitored to ensure the desired concentration of theaflavin monogallates is achieved .

Chemical Reactions Analysis

Types of Reactions: Theaflavin-3-gallate undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of theaflavin monogallates, which may exhibit different biological activities .

Comparison with Similar Compounds

Properties

CAS No.

30462-34-1

Molecular Formula

C36H28O16

Molecular Weight

716.6 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1

InChI Key

KMJPKUVSXFVQGZ-WQLSNUALSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O

Origin of Product

United States
Customer
Q & A

Q1: What are the primary biological effects of theaflavin monogallates?

A1: Research suggests that theaflavin monogallates exhibit several notable effects:

  • Inhibition of α-amylase: Theaflavin monogallates have demonstrated potent inhibitory effects on α-amylase activity, surpassing the inhibitory capacity of other theaflavins like theaflavin and theaflavin digallate. [] This inhibition may contribute to their potential anti-diabetic effects.
  • Differential effects on cell growth and apoptosis: Theaflavin monogallates selectively inhibit the growth of cancerous cells while showing minimal impact on their normal counterparts. [] This selectivity extends to inducing apoptosis in transformed cells but not in normal cells. []
  • Suppression of Cox-2 gene expression: Theaflavin monogallates effectively inhibit cyclooxygenase-2 (Cox-2) gene expression, a key player in intestinal carcinogenesis. [] This suppression occurs at both mRNA and protein levels, suggesting a multi-pronged regulatory mechanism. []

Q2: How do theaflavin monogallates interact with cholesterol absorption?

A2: Studies reveal that theaflavin monogallates effectively reduce the micellar solubility of cholesterol, directly impacting its absorption in the intestines. [] This effect appears to be specific to cholesterol, as bile acid concentrations remain unaffected. [] This interaction suggests a potential role for theaflavin monogallates in managing cholesterol levels.

Q3: What is the role of theaflavin monogallates in the context of black tea's antioxidant properties?

A3: Theaflavin monogallates contribute significantly to the antioxidant properties of black tea. Research indicates they exhibit potent radical-scavenging abilities, effectively neutralizing DPPH radicals and superoxide radicals. [] While their lipid oxidation-inhibition activity might be less pronounced than some catechins, their overall contribution to black tea's antioxidant profile is undeniable. []

Q4: What insights do we have into the structural characteristics of theaflavin monogallates?

A4: Theaflavin monogallates, as their name suggests, are theaflavin molecules esterified with a single gallic acid moiety. Advanced spectroscopic techniques, such as 1H and 13C NMR, have been instrumental in elucidating the complete and unambiguous assignment of their molecular structure. [] This detailed structural understanding is crucial for understanding their interactions with other molecules and for further research.

Q5: Have there been studies on the interaction of theaflavin monogallates with proteins?

A5: Yes, recent studies have investigated the interaction of theaflavin monogallate with camel milk lactoferrin using a combination of biophysical techniques and computational modeling. [] The results indicate a spontaneous and stable complex formation, primarily driven by hydrophobic interactions and hydrogen bonding. [] This interaction suggests a potential influence on the bioavailability and functionality of both the polyphenol and the protein.

Q6: How stable are theaflavins, including theaflavin monogallates, during analysis?

A6: Studies using HPLC analysis demonstrated that theaflavins, including theaflavin monogallates, exhibit remarkable stability in decaffeinated aqueous tea extracts for extended periods. [] This stability is crucial for accurate quantification and analysis, particularly in quality control procedures for tea products. []

Q7: What are the challenges and considerations regarding the separation and purification of theaflavin monogallates?

A7: Isolating and purifying theaflavin monogallates from complex mixtures like black tea extracts can be challenging. Techniques like high-speed counter-current chromatography (HSCCC) have been employed to address this challenge. [] Achieving complete separation of theaflavin monogallates, particularly the different isomers, remains an area requiring further optimization and exploration of novel separation methodologies. []

Q8: Are there any computational studies focusing on the potential of theaflavin monogallates against viral targets?

A8: Yes, in silico studies employing molecular docking simulations have explored the potential inhibitory effects of theaflavin monogallates against key proteins of SARS-CoV-2, specifically PLpro and RdRp. [] These computational investigations provide preliminary evidence for potential antiviral activity and warrant further experimental validation. []

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